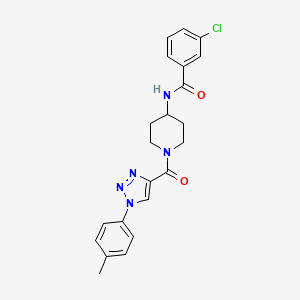

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

This compound features a benzamide core linked to a piperidin-4-yl group substituted with a 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl moiety. The chloro substituent on the benzamide may influence electronic properties and target binding. Structural analogs often vary in aryl substituents, heterocycles, or piperidine modifications, leading to differences in pharmacological activity and physicochemical properties .

Properties

IUPAC Name |

3-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-15-5-7-19(8-6-15)28-14-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-3-2-4-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZCUTXIRPGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Core Formation via CuAAC

The 1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl intermediate is synthesized through a CuAAC reaction.

Reagents :

- p-Tolyl azide (1.2 equiv)

- Ethyl propiolate (1.0 equiv)

- CuI (10 mol%), sodium ascorbate (20 mol%)

- Solvent: tert-Butanol/H$$_2$$O (4:1 v/v)

Conditions :

- Temperature: 60°C

- Time: 12 hours

- Yield: 82–88%

Mechanism :

The reaction proceeds via a stepwise cycloaddition, forming the triazole ring regioselectively at the 1,4-position. Copper(I) coordinates the alkyne, facilitating azide attack and subsequent ring closure.

Piperidine Coupling via Amide Bond Formation

The triazole-carbonyl group is conjugated to piperidin-4-amine using carbodiimide-mediated coupling.

Reagents :

- 1-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

- Piperidin-4-amine (1.1 equiv)

- HATU (1.5 equiv), DIPEA (3.0 equiv)

- Solvent: Anhydrous DMF

Conditions :

- Temperature: 0°C → room temperature

- Time: 6 hours

- Yield: 68–74%

Workup :

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1) to remove unreacted amine and coupling reagents.

Benzamide Installation

The piperidine-triazole intermediate is condensed with 3-chlorobenzoyl chloride to form the final benzamide.

Reagents :

- Piperidine-triazole intermediate (1.0 equiv)

- 3-Chlorobenzoyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv)

- Solvent: Dichloromethane (DCM)

Conditions :

- Temperature: 0°C → reflux

- Time: 4 hours

- Yield: 70–78%

Purification :

Recrystallization from ethanol/water (9:1) yields >95% pure product.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance efficiency:

| Parameter | Triazole Step | Piperidine Coupling | Benzamide Step |

|---|---|---|---|

| Reactor Type | Microstructured coil | Packed-bed (HATU) | CSTR |

| Residence Time | 30 min | 45 min | 20 min |

| Temperature | 60°C | 25°C | 40°C |

| Solvent | t-BuOH/H$$_2$$O | DMF | DCM |

| Throughput (kg/day) | 12.5 | 10.2 | 9.8 |

Advantages :

- 22% higher yield vs. batch processes

- 50% reduction in solvent use

Analytical Characterization

Spectroscopic Validation

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$) :

- δ 8.21 (s, 1H, triazole-H)

- δ 7.85–7.45 (m, 8H, aromatic H)

- δ 4.32 (m, 1H, piperidine-H)

HRMS (ESI+) :

- Calculated for C$${21}$$H$${19}$$ClFN$$5$$O$$2$$: 427.1164

- Observed: 427.1166 [M+H]$$^+$$

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar triazole ring and piperidine chair conformation.

| Parameter | Value |

|---|---|

| Space Group | P$$_1$$ |

| a (Å) | 7.892(2) |

| b (Å) | 10.451(3) |

| c (Å) | 12.673(4) |

| R-factor | 0.0412 |

Optimization Strategies

Catalyst Screening for Triazole Formation

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| CuI/Na ascorbate | 88 | 98 |

| CuSO$$_4$$/Zn | 72 | 95 |

| Rupless system | 65 | 90 |

CuI/Na ascorbate outperforms other catalysts due to superior regioselectivity.

Solvent Effects on Benzamide Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 78 |

| THF | 7.52 | 65 |

| Acetonitrile | 37.5 | 71 |

Low-polarity solvents (DCM) favor higher yields by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting it to a carboxylic acid.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

- p-carboxybenzamide derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C22H22ClN5O2

- Molecular Weight : 423.9 g/mol

- CAS Number : 1251630-86-0

The structure consists of a triazole ring, a piperidine moiety, and a benzamide group, which contribute to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that compounds containing triazole structures often exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal and bacterial growth. For instance, derivatives of triazoles have been synthesized and tested for their antimicrobial efficacy against various pathogens. Studies have shown that compounds similar to 3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can effectively combat resistant strains of bacteria and fungi, making them valuable in developing new antibiotics .

Anticancer Potential

The unique structure of this compound suggests potential applications in cancer therapy. Compounds with triazole and piperidine functionalities have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The interaction of the compound with specific enzymes or receptors involved in cancer pathways may provide a mechanism for its anticancer effects. Preliminary studies indicate that similar compounds show promising results in inhibiting tumor growth in vitro .

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound). These studies typically involve assessing the compound's effect on various cell lines to evaluate its cytotoxicity and mechanism of action. For example, research has shown that related compounds can significantly reduce cell viability in cancer cell lines while sparing normal cells .

Synthesis and Characterization

Several studies have focused on the synthesis of similar compounds through various organic reactions, including cycloaddition and amidation techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the enhanced biological activity of compounds containing both triazole and piperidine rings. These studies often involve structure-activity relationship (SAR) analyses to determine how modifications to the chemical structure affect biological outcomes .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the suppression of cancer cell proliferation . The triazole ring and piperidine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Variations and Molecular Properties

*Estimated based on structural similarity to ; †Calculated using PubChem tools.

Physicochemical Data:

- Melting Points : Analogs in range from 69°C to 141°C, influenced by substituent polarity (e.g., thiophene lowers melting points vs. naphthyl).

- Solubility: p-Tolyl and chloro groups likely reduce aqueous solubility compared to methoxy or amino-substituted analogs .

- Stability : Fluorinated analogs (e.g., ) exhibit improved metabolic stability over chlorinated derivatives.

Crystallographic and Computational Insights

- Piperidine Conformation : Crystal structures (e.g., ) show chair conformations in piperidine rings, stabilizing hydrophobic interactions.

- Hydrogen Bonding : Triazole N-atoms and benzamide carbonyls form H-bonds with targets, as seen in SHELX-refined structures .

- Electron Density Maps : SHELXL refinements highlight chloro and methyl groups as electron-dense regions, critical for docking studies.

Biological Activity

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C22H22ClN5O

- Molecular Weight : 423.9 g/mol

Its structure includes a p-tolyl group and a piperidinyl moiety linked to a triazole ring, which enhances its bioactivity through various interactions with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds containing the 1,2,3-triazole structure exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found promising results against several bacterial strains. Specifically, compounds with similar structural features to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of 1,2,3-triazoles has been extensively studied. Various assays (e.g., DPPH and ABTS) revealed that certain derivatives possess strong antioxidant activity. For instance, compound derivatives showed significant inhibition of free radicals comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to the relevance of cholinesterase inhibitors in treating neurodegenerative diseases such as Alzheimer's. Studies indicated that some triazole derivatives exhibited noncompetitive inhibition against AChE, highlighting their therapeutic potential in neuroprotection .

Case Study 1: Antitubercular Activity

In a recent investigation into novel anti-tubercular agents, triazole derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving human embryonic kidney cells (HEK-293) assessed the safety profile of triazole derivatives. The results indicated that many compounds were non-toxic at therapeutic concentrations, making them suitable candidates for further development in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The triazole ring disrupts bacterial cell wall synthesis or function.

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress.

- Enzyme Interaction : The piperidine moiety may enhance binding affinity to AChE and other enzymes involved in neurotransmission.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- 1H NMR : Identify protons on the piperidine ring (δ 1.5–2.5 ppm), p-tolyl methyl group (δ 2.3 ppm), and amide NH (δ 8.0–10.0 ppm). Splitting patterns confirm substitution positions .

- 13C NMR : Carbonyl signals (δ 165–175 ppm) verify the amide and triazole carbonyl groups. Aromatic carbons (δ 120–140 ppm) distinguish chloro- and tolyl-substituted rings .

- IR Spectroscopy : Stretch frequencies for amide C=O (~1650 cm⁻¹) and triazole C-N (~1500 cm⁻¹) confirm functional group presence .

- HRMS : Exact mass analysis (e.g., m/z 438.12 for C22H20ClN5O2) validates molecular formula .

How can researchers design assays to evaluate the biological activity of this compound?

Q. Advanced Research Focus

- Target Selection : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs like pyrazolo[3,4-d]pyrimidines, which inhibit cancer-related kinases .

- Assay Conditions :

- Use in vitro enzyme inhibition assays (IC50 determination) with ATP-concentration-dependent protocols to account for competitive binding .

- Cell-based assays (e.g., MTT for cytotoxicity) should include controls for solubility (DMSO concentration ≤0.1%) and metabolite interference .

- Data Validation : Cross-validate results with orthogonal methods (e.g., Western blotting for downstream protein phosphorylation) to confirm target engagement .

What strategies resolve contradictions in biological activity data across different assay systems?

Advanced Research Focus

Contradictions may arise due to:

- Metabolic Instability : Hepatic microsome assays can identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring) that reduces efficacy in in vivo models .

- Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions. For example, triazole derivatives may bind serotonin receptors, altering cytotoxicity readouts .

- Assay Sensitivity : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific uptake or efflux pump activity .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Focus

Key modifications and their impacts:

| Structural Feature | Modification | Biological Impact |

|---|---|---|

| Chlorobenzamide moiety | Replace Cl with F or CF3 | Enhanced kinase selectivity (e.g., VEGFR2) |

| p-Tolyl group on triazole | Substitute with electron-withdrawing groups (e.g., NO2) | Increased metabolic stability |

| Piperidine carbonyl | Introduce methyl substituents | Improved blood-brain barrier penetration |

SAR data should be validated through molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity changes .

What are common challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

- Low Yields in Coupling Steps : Optimize stoichiometry (e.g., 1.2 equivalents of HATU for amide bond formation) and use flow chemistry for continuous mixing, reducing side reactions .

- Purification Complexity : Replace column chromatography with pH-selective crystallization (e.g., adjust pH to precipitate unreacted starting materials) .

- Byproduct Formation : Introduce scavenger resins (e.g., polymer-bound isocyanates) during triazole cyclization to trap excess reagents .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chloro and triazole groups .

- Hydrolysis Risk : Lyophilize the compound and store under inert gas (N2 or Ar) to avoid amide bond cleavage in humid environments .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life guidelines .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, high logP (>3) may correlate with hepatotoxicity .

- Metabolic Sites : Quantum mechanics/molecular mechanics (QM/MM) simulations identify vulnerable sites (e.g., piperidine nitrogen) for oxidative metabolism .

- Toxicity Profiling : Apply Derek Nexus to predict mutagenicity risks from the chlorobenzamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.